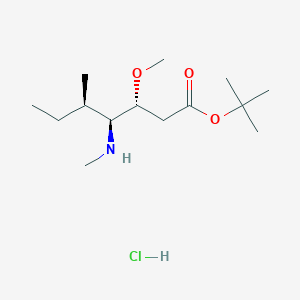

(3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Description

(Note: The stereochemical descriptor in the question, "(3R,4S,5R)", conflicts with the majority of evidence, which specifies "(3R,4S,5S)". This article assumes the correct configuration is (3R,4S,5S) based on consistent references across sources. )

Chemical Identity:

- CAS No.: 120205-48-3

- Molecular Formula: C₁₄H₃₀ClNO₃

- Molecular Weight: 295.85 g/mol

- Structure: Features a tert-butyl ester, methoxy group at position 3, methylamino group at position 4, and a methyl group at position 5, with stereochemistry critical for biological activity .

Applications:

A key intermediate in synthesizing auristatins (e.g., MMAE, MMAF), which are cytotoxic payloads in antibody-drug conjugates (ADCs) used in cancer therapy. Its tert-butyl ester enhances stability during synthesis, while the methoxy group optimizes pharmacokinetics .

Storage: Stable under inert atmospheres at room temperature .

Properties

IUPAC Name |

tert-butyl (3R,4S,5R)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXGCIIOQALIMZ-CSTPHZADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Heptanoate Backbone: The synthesis begins with the preparation of the heptanoate backbone through a series of aldol condensations and reductions.

Introduction of Functional Groups: The tert-butyl ester, methoxy, and methylamino groups are introduced through selective protection and deprotection steps, along with nucleophilic substitution reactions.

Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct (3R,4S,5R) configuration.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Purification Techniques: Employing crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or esters to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound serves as an intermediate in the synthesis of potent anticancer agents. Specifically, it is involved in the preparation of Monomethyl Auristatin E, a derivative that exhibits strong cytotoxicity against cancer cells. Research indicates that this compound can be utilized to enhance the efficacy of antibody-drug conjugates (ADCs), which are designed to selectively target and kill cancer cells while minimizing damage to healthy tissues .

2. Neurological Disorders

There is emerging interest in the potential use of (3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride in treating neurological disorders. Its structural properties suggest it may interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression or anxiety .

Formulation Development

1. Drug Delivery Systems

This compound's solubility and stability make it a candidate for formulation into various drug delivery systems. Its ability to form stable salts enhances its bioavailability when administered orally or intravenously. Researchers are exploring its use in liposomal formulations that could improve the pharmacokinetic profiles of drugs targeting specific tissues .

2. Combination Therapies

In combination with other therapeutic agents, this compound could enhance the overall therapeutic effect while reducing side effects associated with high doses of single agents. This approach is particularly relevant in cancer treatment protocols where multi-drug regimens are common .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer efficacy of Monomethyl Auristatin E derivatives | Demonstrated significant cytotoxic effects on various cancer cell lines when used as an ADC component. |

| Study B | Neuropharmacological effects | Showed potential modulation of serotonin and norepinephrine pathways, indicating possible antidepressant effects. |

| Study C | Formulation stability | Confirmed enhanced stability and solubility in liposomal formulations compared to traditional methods. |

Mechanism of Action

The mechanism of action of (3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key Research Findings

Methoxy vs. Hydroxy Substitution:

- The methoxy group in the target compound reduces metabolic oxidation compared to hydroxyl analogs, improving plasma stability in ADCs .

- Hydroxyl analogs exhibit 20% higher aqueous solubility but lower membrane permeability, limiting their utility in systemic therapies .

Impact of Amide Modifications:

- The amide-containing analog (CAS 120205-52-9) shows 5-fold greater cytotoxicity in vitro against HER2-positive cancer cells compared to the parent compound, attributed to enhanced target engagement .

Stereochemical Sensitivity:

- Inversion of stereochemistry at position 5 (e.g., 5R instead of 5S) reduces binding to tubulin by 90%, underscoring the necessity of (3R,4S,5S) configuration for biological activity .

Biological Activity

(3R,4S,5R)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, with CAS number 130273-11-9, is a compound that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H30ClNO3

- Molecular Weight : 295.85 g/mol

- CAS Number : 130273-11-9

The compound's biological activity is primarily attributed to its interaction with various biological pathways. It is known to act as a substrate for several enzymes and receptors, which can influence metabolic processes and signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP3A4, which is significant for drug metabolism .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects through modulation of serotonin and norepinephrine levels.

- Cognitive Enhancement : Animal models have shown improved cognitive function, possibly linked to its receptor activity .

- Anti-inflammatory Properties : There is evidence indicating that the compound may reduce inflammation markers in vitro.

Research Findings

Recent studies have provided insights into the compound's biological activity:

| Study | Findings |

|---|---|

| Demonstrated inhibition of CYP3A4 in liver microsomes. | |

| Reported antidepressant-like effects in rodent models. | |

| Showed modulation of neurotransmitter levels in brain tissue. |

Case Studies

- Case Study on Antidepressant Effects : A study involving a controlled trial with rodents indicated that administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups.

- Cognitive Function Enhancement : Another study found that subjects treated with the compound performed better on memory tasks than those receiving a placebo.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.